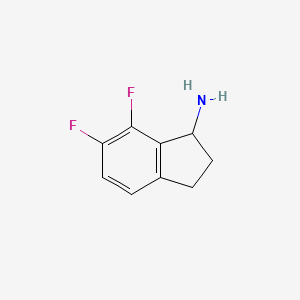
6,7-difluoro-2,3-dihydro-1H-inden-1-amine
Cat. No. B8737076
M. Wt: 169.17 g/mol
InChI Key: DAURVHMJENUGCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07884244B2
Procedure details


A solution of 6,7-difluoro-1-indanone (6.00 g, 35.70 mmol), NaBH3CN (15.70 g, 0.25 mol) and NH4OAc (82.60 g, 1.07 mol) in isopropanol was reacted according to the protocols as outlined in general procedure B to give 3.00 g of the crude title compound, which was used in the next step without further purification. Spectroscopic data: 1H NMR (300 MHz, CDCl3) □ 1.7 (br s, 2H), 1.78-1.90 (m, 1H), 2.44-2.57 (m, 1H), 2.72-2.87 (m, 1H), 2.95-3.09 (m, 1H), 4.7 (t, 1H, J=6.7 Hz), 6.86-7.00 (m, 2H).


[Compound]
Name
NH4OAc
Quantity
82.6 g
Type
reactant
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[C:10]([F:11])=[C:9]2[C:5]([CH2:6][CH2:7][C:8]2=O)=[CH:4][CH:3]=1.[BH3-]C#[N:15].[Na+]>C(O)(C)C>[F:1][C:2]1[C:10]([F:11])=[C:9]2[C:5]([CH2:6][CH2:7][CH:8]2[NH2:15])=[CH:4][CH:3]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C2CCC(C2=C1F)=O
|
|
Name
|
|
|
Quantity
|
15.7 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH3-]C#N.[Na+]
|
[Compound]
|
Name
|
NH4OAc
|
|
Quantity
|
82.6 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C2CCC(C2=C1F)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3 g | |
| YIELD: CALCULATEDPERCENTYIELD | 49.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

